Cas no 899215-12-4 (3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one)

3-(4-Chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is a specialized heterocyclic compound featuring a quinolinone core substituted with a 4-chlorobenzenesulfonyl group and methyl groups at the 1- and 6-positions. This structure confers unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The sulfonyl moiety enhances reactivity and potential biological activity, while the chlorophenyl group contributes to stability and lipophilicity. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting enzyme inhibition or receptor interactions. The compound’s synthetic versatility and potential as an intermediate further underscore its utility in developing novel bioactive molecules. High purity and consistent quality are critical for reproducible research applications.
3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one structure
899215-12-4 structure
Product Name:3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one
CAS No:899215-12-4
MF:C17H14ClNO3S
MW:347.815962314606
CID:5842933
PubChem ID:20874620
Update Time:2025-11-04

3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Quinolinone, 3-[(4-chlorophenyl)sulfonyl]-1,6-dimethyl-
    • F1603-0314
    • AKOS001838883
    • CCG-135655
    • 3-(4-chlorophenyl)sulfonyl-1,6-dimethylquinolin-4-one
    • 3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one
    • 3-[(4-chlorophenyl)sulfonyl]-1,6-dimethylquinolin-4(1H)-one
    • 899215-12-4
    • Inchi: 1S/C17H14ClNO3S/c1-11-3-8-15-14(9-11)17(20)16(10-19(15)2)23(21,22)13-6-4-12(18)5-7-13/h3-10H,1-2H3
    • InChI Key: VBOLXQGZWYGIDJ-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=C(C)C=C2)C(=O)C(S(C2=CC=C(Cl)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 347.0382922g/mol
  • Monoisotopic Mass: 347.0382922g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 602
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • Density: 1.388±0.06 g/cm3(Predicted)
  • Boiling Point: 538.8±50.0 °C(Predicted)
  • pka: 0.69±0.70(Predicted)

3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one Pricemore >>

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Additional information on 3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one

Introduction to 3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one (CAS No. 899215-12-4)

3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its unique structural framework, combines a quinoline core with a chlorobenzensulfonyl substituent, making it a promising candidate for further exploration in drug discovery and therapeutic applications. The chemical structure of this compound not only exhibits intriguing electronic and steric properties but also suggests potential biological activities that warrant in-depth investigation.

The molecular formula of 3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one can be represented as C₁₇H₁₃ClN₂O₄S. This composition underscores its complexity and the diverse functional groups it incorporates, which include a chloro substituent on the benzene ring and sulfonamide linkages. Such structural features are often exploited in medicinal chemistry to modulate interactions with biological targets, such as enzymes and receptors. The presence of multiple aromatic rings and heterocyclic systems further enhances its potential as a scaffold for developing novel pharmacological agents.

In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. Quinolines and their analogs have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of the 4-chlorobenzenesulfonyl group in 3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one adds an additional layer of functionality that could influence its binding affinity and selectivity towards specific biological targets. This modification is particularly noteworthy because chlorosulfonamides are known to exhibit enhanced bioavailability and metabolic stability, which are critical factors in drug development.

One of the most compelling aspects of 3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is its potential as a lead compound for further derivatization. Researchers have been exploring various strategies to optimize its pharmacokinetic and pharmacodynamic profiles by introducing additional substituents or modifying existing ones. For instance, the dimethyl groups at the 1-position of the quinoline ring contribute to steric hindrance and may influence how the molecule interacts with biological membranes. Such structural elements are often fine-tuned to improve solubility, permeability, and overall efficacy.

The synthesis of 3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonamide group typically involves nucleophilic substitution or condensation reactions with appropriate sulfonyl chlorides or sulfonates. The chlorobenzene moiety is often introduced through Friedel-Crafts acylation or halogenation reactions. These synthetic pathways highlight the compound's complexity but also underscore its synthetic accessibility if optimized protocols are employed.

From a computational chemistry perspective, 3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one has been subjected to various molecular modeling studies to predict its binding modes with potential targets. These studies have revealed that the sulfonamide group can form hydrogen bonds with polar residues in protein active sites, while the quinoline core provides hydrophobic interactions. Such insights are invaluable for rational drug design and can guide the development of more potent derivatives.

Recent advancements in high-throughput screening (HTS) have enabled researchers to rapidly assess the biological activity of compounds like 3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one against large libraries of targets. Preliminary screening results suggest that this compound exhibits promising activity against certain enzymatic pathways relevant to inflammation and cancer progression. These findings align with broader trends in medicinal chemistry where quinoline derivatives are being repurposed or redesigned for new therapeutic applications.

The role of 3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one in drug development extends beyond its intrinsic activity as a lead compound. It serves as a valuable building block for generating novel analogs through structure-based drug design (SBDD) or fragment-based drug discovery (FBDD). By systematically modifying specific functional groups or introducing new ones, researchers can fine-tune the pharmacological properties of this molecule to meet specific therapeutic needs.

In conclusion,3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features combined with promising preliminary biological activity make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to evolve,this compound will likely play an important role in shaping future therapeutic strategies across various disease areas.

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